molecular formula C17H25N3O3 B3113525 tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate CAS No. 1956364-86-5

tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate

Cat. No. B3113525
CAS RN: 1956364-86-5
M. Wt: 319.4
InChI Key: QSAAOCGXTPUAHW-UHFFFAOYSA-N
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Description

The compound contains a tert-butyl group, a methyl group, a carboxylate group, and a spiro[piperidine-4,4’-pyrrolo[2,3-c]pyridine] group. The tert-butyl group is a bulky group often used in organic chemistry due to its steric bulk . The spiro[piperidine-4,4’-pyrrolo[2,3-c]pyridine] group is a complex ring structure that includes a piperidine ring (a six-membered ring with one nitrogen atom) and a pyrrolo[2,3-c]pyridine ring (a fused ring system with two nitrogen atoms) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spiro ring system. The tert-butyl group is a bulky group and would likely prefer to be in an equatorial position to minimize steric strain .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The carboxylate group could potentially act as a nucleophile or base, and the spiro ring system might undergo reactions typical of piperidines and pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the carboxylate group suggests that it might have some degree of polarity and could potentially form hydrogen bonds .

Scientific Research Applications

Synthesis of Complex Organic Compounds

The synthesis and characterization of compounds containing the tert-butyl group have been widely explored due to their relevance in medicinal chemistry and material science. For instance, Huard et al. (2012) reported the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, showcasing a streamlined synthesis approach that emphasizes the importance of such compounds in drug development. The synthetic strategy employed highlights the chemical versatility and potential utility of tert-butyl-containing compounds in generating novel bioactive molecules (Huard et al., 2012).

Molecular Structure and Crystallography

The detailed study of molecular structures and crystallography of tert-butyl-containing compounds provides insights into their physical and chemical properties. Didierjean et al. (2004) conducted X-ray studies revealing the molecular packing driven by strong hydrogen bonds, leading to infinite chains in the crystal structure. Such studies are crucial for understanding the intermolecular interactions that influence the behavior of these compounds in various environments (Didierjean et al., 2004).

Potential Therapeutic Applications

Research into the therapeutic applications of tert-butyl-containing compounds has been a significant area of interest. Wang et al. (2014) achieved a mild and efficient cyclization procedure for the synthesis of derivatives with potential antitumor activity. This highlights the ongoing search for new cancer treatments and the role of organic synthesis in providing valuable leads for drug discovery (Wang et al., 2014).

Novel Synthetic Methods

Innovations in synthetic methods for tert-butyl-containing compounds continue to emerge, offering new pathways for the production of complex molecules. Moskalenko and Boev (2014) described the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, showcasing the development of novel methodologies that expand the toolkit available to synthetic chemists for creating structurally diverse molecules (Moskalenko & Boev, 2014).

Future Directions

The study of complex ring systems like the one present in this compound is an active area of research in organic and medicinal chemistry. Compounds like this one could potentially have interesting biological activities and could be studied further for potential therapeutic applications .

properties

IUPAC Name

tert-butyl 1-methyl-5-oxospiro[6,7-dihydropyrrolo[2,3-c]pyridine-4,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-16(2,3)23-15(22)20-9-6-17(7-10-20)12-5-8-19(4)13(12)11-18-14(17)21/h5,8H,6-7,9-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAAOCGXTPUAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CNC2=O)N(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate
Reactant of Route 3
tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate
Reactant of Route 4
tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate
Reactant of Route 5
tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate
Reactant of Route 6
tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate

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